2-(2,4-Dihydroxybenzoyl)benzoic acid

説明

Nomenclature and Chemical Identification within Scientific Literature

In academic and commercial literature, 2-(2,4-Dihydroxybenzoyl)benzoic acid is identified by several names and chemical identifiers. Its standardized name under the International Union of Pure and Applied Chemistry (IUPAC) is this compound. It is frequently registered under the CAS Number 2513-33-9. sigmaaldrich.comchemicalbook.com

The compound is also referred to by various synonyms, which can be found in chemical databases and research articles. These include o-β-Resorcyloylbenzoic acid, 2-carboxy-2',4'-dihydroxybenzophenone, and DHBBA. ontosight.aipharmaffiliates.com In the context of dye manufacturing and quality control, it is often designated as "Fluorescein Related Compound C," highlighting its close relationship to the synthesis of fluorescein (B123965). sigmaaldrich.comncats.iopharmaffiliates.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2513-33-9 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C14H10O5 sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 258.23 g/mol sigmaaldrich.comchemicalbook.com |

| Common Synonyms | o-β-Resorcyloylbenzoic acid, 2-carboxy-2',4'-dihydroxybenzophenone, DHBBA, Fluorescein Impurity C ontosight.aipharmaffiliates.comncats.io |

Historical Context and Significance in Chemical Synthesis Research

The significance of this compound is deeply rooted in the history of synthetic dyes. Its synthesis is a classic example of a Friedel-Crafts acylation reaction. This process typically involves the reaction of phthalic anhydride (B1165640) with resorcinol (B1680541) in the presence of a Lewis acid catalyst, such as aluminum chloride, often in a solvent like nitrobenzene.

This reaction methodology is historically linked to the first synthesis of fluorescein by Adolf von Baeyer in 1871, which also utilized phthalic anhydride and resorcinol. wikipedia.org this compound is the initial product of this condensation. The historical importance of the compound, therefore, lies in its role as the direct, non-cyclized precursor to fluorescein. The subsequent intramolecular cyclization (a dehydration step) of this intermediate leads to the formation of the characteristic spiro[isobenzofuran-1,9'-xanthene] heterocyclic system of fluorescein. wikipedia.orgnih.gov Its presence as a known impurity in commercial fluorescein further establishes its fundamental role in this major synthetic pathway. nih.gov

Overview of Research Trajectories for this compound

Current and past research trajectories for this compound are almost exclusively centered on its application as a synthetic intermediate. The primary focus has been its utility in the production of xanthene dyes, which are valued for their intense fluorescence.

Detailed Research Findings:

Precursor to Fluorescein and its Derivatives: The principal application of this compound is as the key building block for fluorescein and its various substituted derivatives. wikipedia.orgijprs.com The synthesis involves the condensation of this compound (or its in situ formation) with resorcinol or substituted resorcinols. google.com For example, reacting it with 2-chloro-4-methoxybenzene-1,3-diol (B3029886) or 2,4-difluorobenzene-l,3-diol yields corresponding substituted fluoresceins. google.com Iodinated versions of the acid, such as 2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid, are also synthesized as intermediates for producing iodinated fluorescein dyes. clearsynth.comncats.io

Intermediate for Other Dyes: The fundamental reaction between phthalic anhydride and a substituted phenol (B47542) to create a benzoylbenzoic acid derivative is a common strategy in dye chemistry. For instance, a similar synthesis using 3-N,N-diethylaminophenol and phthalic anhydride produces 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, an important intermediate for thermosensitive dyes. google.com This demonstrates a broader research trajectory where the core structure of 2-(benzoyl)benzoic acid is adapted to create a variety of colorants.

Development of Specialized Materials: Research extends to using derivatives of this compound in materials science. While the parent compound's primary role is in dye synthesis, structurally similar dihydroxybenzoic acids are investigated for creating more complex molecules with applications beyond dyes, such as in pharmaceuticals and supramolecular chemistry. ontosight.aiontosight.ai

The academic interest in this compound itself is not typically for its direct biological or material properties, but rather for its pivotal role as a foundational element in the construction of larger, functional molecules.

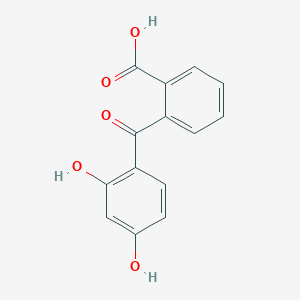

Structure

2D Structure

特性

IUPAC Name |

2-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279941 | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-33-9 | |

| Record name | 2-(2',4'-Dihydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 2 2,4 Dihydroxybenzoyl Benzoic Acid

Precursor Role in Fluorescein (B123965) Synthesis and Derivatives

2-(2,4-Dihydroxybenzoyl)benzoic acid (DHBBA) is a key intermediate in the synthesis of fluorescein and its various derivatives. Its formation and subsequent reactions are central to the production of these widely used xanthene dyes.

Formation as an Intermediate in Fluorescein Production

The synthesis of fluorescein is classically achieved through the Friedel-Crafts acylation of resorcinol (B1680541) with phthalic anhydride (B1165640), typically in the presence of an acid catalyst such as zinc chloride or methanesulfonic acid. iscientific.orgwpmucdn.comwordpress.com The reaction proceeds in a stepwise manner. The first step involves the electrophilic attack of one molecule of resorcinol on the protonated phthalic anhydride. This reaction leads to the formation of this compound as a stable, isolable intermediate. nih.gov

Condensation Reactions with Resorcinol and its Halogenated Derivatives

Following its formation, the this compound intermediate undergoes a second Friedel-Crafts acylation reaction, this time with a second molecule of resorcinol. wpmucdn.com The carbonyl group of the benzoyl moiety in DHBBA is activated by the acid catalyst, making it susceptible to electrophilic attack by another resorcinol molecule. This condensation reaction, followed by a dehydration step, results in the closure of the xanthene ring, yielding the fluorescein molecule. wpmucdn.com

This general synthetic route can be adapted to produce a variety of fluorescein derivatives by substituting resorcinol with its halogenated counterparts. For instance, the synthesis of fluorescein derivatives can be achieved by reacting phthalic anhydride with halogenated phenols. researchgate.net The condensation of this compound with a halogenated resorcinol, such as 4-chlororesorcinol, would similarly lead to the formation of a halogenated fluorescein derivative. nsf.gov The reactivity of the substituted resorcinol and the specific reaction conditions will influence the yield and purity of the resulting derivative. The synthesis of 4',5'-diiodofluorescein, for example, involves the iodination of fluorescein, but related impurities can arise from intermediates. fao.org

Synthesis of Rhodol Scaffold from this compound

The rhodol scaffold is a hybrid structure of fluorescein and rhodamine, possessing a xanthene ring with one hydroxyl group and one amino group. These dyes are valuable as fluorescent probes. A synthetic strategy for preparing the rhodol scaffold has been developed that directly utilizes this compound.

In this approach, this compound is condensed with an aminophenol, such as 3-aminophenol, under acidic conditions. This reaction is analogous to the second condensation step in fluorescein synthesis. The key difference is the use of an aminophenol instead of a second molecule of resorcinol. This targeted synthesis allows for the direct formation of the asymmetric rhodol structure. One study has reported the redesign of the rhodol scaffold synthesis using this compound to produce a rhodol methyl ester in good yields. researchgate.net

Formation as a By-product in Dye Manufacturing Processes

In addition to its role as a key intermediate, this compound can also be present as an impurity or by-product in the manufacturing of several commercially important dyes. Its presence is often indicative of incomplete reactions or side reactions occurring during the synthesis process.

Occurrence in Erythrosine (Food Red No. 3) Synthesis

Erythrosine, also known as Food Red No. 3, is a tetraiodinated derivative of fluorescein. fao.org Its synthesis, therefore, begins with the production of fluorescein. fao.org As established, this compound (DHBBA) is a direct precursor to fluorescein. nih.gov If the initial condensation reaction between phthalic anhydride and resorcinol is incomplete, residual DHBBA will be present in the fluorescein starting material for the subsequent iodination step. nih.gov

During the iodination of fluorescein to produce erythrosine, any contaminating DHBBA will also undergo iodination. This results in the formation of 2-(2,4-dihydroxy-3,5-diiodobenzoyl)benzoic acid (DHDIBBA). nih.gov Consequently, both DHBBA and DHDIBBA can be found as impurities in the final erythrosine product. The levels of these benzoic acid compounds are an important parameter in the quality control of erythrosine. nih.gov An HPLC method has been developed for the quantitative determination of these and other related impurities in FD&C Red No. 3. nih.gov

Table 1: Potential Impurities in Erythrosine (FD&C Red No. 3) Related to this compound

| Impurity Name | Chemical Formula | Origin |

| This compound (DHBBA) | C₁₄H₁₀O₅ | Unreacted intermediate from the synthesis of fluorescein, the precursor to erythrosine. nih.gov |

| 2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid (DHDIBBA) | C₁₄H₈I₂O₅ | Formed by the iodination of residual DHBBA during the conversion of fluorescein to erythrosine. nih.gov |

| Fluorescein | C₂₀H₁₂O₅ | Uniodinated precursor to erythrosine. The level of fluorescein is often specified in regulatory standards for erythrosine. fao.org |

| Lower-iodinated fluoresceins (e.g., triiodofluorescein) | e.g., C₂₀H₉I₃O₅ | By-products of incomplete iodination of fluorescein. researchgate.net |

Presence in D&C Yellow No. 7 and No. 8

This compound is a known and regulated impurity in certain color additives certified by the U.S. Food and Drug Administration (FDA).

D&C Yellow No. 7: This color additive is principally fluorescein. google.com Given that this compound is the immediate precursor to fluorescein, its presence as an impurity is expected if the manufacturing process does not achieve complete conversion. Regulatory specifications for D&C Yellow No. 7 explicitly limit the amount of this impurity.

D&C Yellow No. 8: Also known as uranine, this is the disodium (B8443419) salt of fluorescein. Similar to D&C Yellow No. 7, it is subject to purity requirements that include a limit for this compound. The presence of this intermediate is monitored to ensure the quality and safety of the color additive.

Table 2: Regulatory Limits for this compound in D&C Dyes

| Dye Name | Principal Component | Specification for this compound |

| D&C Yellow No. 7 | Fluorescein | Not more than 0.5% |

| D&C Yellow No. 8 | Disodium salt of fluorescein | Not more than 0.5% |

Associated Impurities in D&C Red No. 27 and No. 28 (Phloxine B)

The compound this compound (DHBBA) serves as a key intermediate in the production of fluorescein and its halogenated derivatives, which include commercially important colorants like D&C Red No. 27 and D&C Red No. 28 (Phloxine B). nih.gov During the synthesis of fluorescein, DHBBA is formed and subsequently consumed as the reaction proceeds. nih.gov However, if the reaction conditions are not precisely controlled, unreacted DHBBA can persist as an impurity in the final fluorescein product. nih.gov

Furthermore, research into the impurities found in certified samples of D&C Red No. 27 and D&C Red No. 28 has focused on related precursor molecules. nih.gov Specifically, two monobrominated positional isomers of a tetrachlorinated analogue of DHBBA have been identified as likely precursors to an impurity in these color additives. nih.gov These compounds, 2-(2',4'-dihydroxy-3'-bromobenzoyl)-3,4,5,6-tetrachlorobenzoic acid and its 5'-brominated isomer, highlight the complexity of the reaction mixtures and the potential for various side products and intermediates to be present in the final dyes. nih.gov

Chemical Modifications and Derivatization Strategies

The structural features of this compound, particularly the activated resorcinol ring, make it a prime candidate for various chemical modifications and derivatization strategies aimed at creating novel molecules with specific properties.

Iodination of this compound to DHDIBBA

One of the significant modifications of this compound is its iodination to produce 2-(2',4'-dihydroxy-3',5'-diiodobenzoyl)benzoic acid (DHDIBBA). nih.gov This conversion is readily achieved through the direct iodination of DHBBA and is a crucial step in the manufacturing process of erythrosine (Food Red No. 3), a widely used food colorant. nih.gov The establishment of upper limits for both DHBBA and DHDIBBA is considered important for the quality control of both fluorescein and erythrosine. nih.gov

The regioselectivity of this reaction is influenced by the electronic properties of the resorcinol moiety. Studies on the iodination of the related compound 2,4-dihydroxybenzoic acid (β-resorcylic acid) in slightly basic conditions show that iodination preferentially occurs at the sterically hindered position between the two meta-hydroxyl groups, which possesses the highest electron density. scispace.com

Bromination Reactions and Monobrominated Positional Isomers

Bromination represents another key derivatization pathway. While direct bromination of this compound is not extensively detailed, studies on its tetrachlorinated analogue provide insight into the synthesis of its brominated derivatives. nih.gov Two novel monobrominated positional isomers, 2-(2',4'-dihydroxy-3'-bromobenzoyl)-3,4,5,6-tetrachlorobenzoic acid (3BrHBBA) and 2-(2',4'-dihydroxy-5'-bromobenzoyl)-3,4,5,6-tetrachlorobenzoic acid (5BrHBBA), have been successfully synthesized and isolated. nih.gov

The synthesis of these isomers was achieved through distinct methods. 3BrHBBA was prepared via a chemoselective ortho-bromination of the dihydroxybenzoyl moiety. nih.gov In contrast, 5BrHBBA was synthesized through the monobromination of the same precursor in the presence of glacial acetic acid. nih.gov These specific synthetic routes allow for the targeted production of different positional isomers, which are crucial for studying structure-activity relationships and for use as analytical standards for impurity profiling. nih.gov

| Compound | Synthetic Method | Isolation Method | Yield | Purity (by HPLC) |

|---|---|---|---|---|

| 3BrHBBA | Chemoselective ortho-bromination | Vortex Counter-Current Chromatography (VCCC) | 78 mg (from 210 mg mixture) | >98% |

| 5BrHBBA | Monobromination in glacial acetic acid | VCCC in pH-zone-refining mode | 142 mg (from 1 g mixture) | ~99% |

Hydrazide-Hydrazone Derivatives of 2,4-Dihydroxybenzoic Acid

A significant area of research involves the conversion of 2,4-dihydroxybenzoic acid into its hydrazide, which then serves as a scaffold for the synthesis of a diverse library of hydrazide-hydrazone derivatives. mdpi.comdntb.gov.uanih.gov These compounds are generated through a condensation reaction between the 2,4-dihydroxybenzoic acid hydrazide and a variety of substituted aromatic aldehydes. mdpi.com This synthetic strategy has yielded numerous novel compounds with potential biological activities, including antimicrobial and antiproliferative properties. mdpi.comnih.gov

The synthesis is generally straightforward, involving the heating of the hydrazide and the corresponding aldehyde in ethanol. mdpi.com The yields of these reactions are variable, ranging from 23% to as high as 98%, depending on the specific aldehyde used. mdpi.com Research has shown that aldehydes featuring alkyl, hydroxyl, or alkoxyl groups tend to result in the highest reaction yields. mdpi.com Among the synthesized compounds, derivatives such as 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide have shown interesting antibacterial activity, while N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide has demonstrated significant antiproliferative potential against certain cancer cell lines. mdpi.comnih.gov

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 98 | 242-243 |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 | 210-211 |

| N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 | 258-259 |

| 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 23 | 197-198 |

Conjugation with Lipophilic Cations for Enhanced Bioactivity

A modern strategy to enhance the bioactivity and cellular targeting of molecules involves their conjugation with delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation. nih.govmdpi.com This approach is particularly effective for targeting mitochondria, as these organelles in cancer cells often have a significantly higher transmembrane potential compared to normal cells. mdpi.comnih.gov The positive charge of the DLC allows the conjugate to accumulate within the negatively charged mitochondrial matrix. nih.gov

This strategy has been applied to various hydroxylated benzoic acid derivatives to create mitochondriotropic agents. nih.govfrontiersin.org These conjugates have demonstrated selective cytotoxic activity against tumor cells. nih.govnih.gov The mechanism of action often involves the disruption of mitochondrial function, including the uncoupling of the oxidative phosphorylation system, a decrease in mitochondrial membrane potential, and a reduction in intracellular ATP levels, ultimately leading to apoptosis. nih.govnih.gov The conjugation of a benzoic acid core to a TPP cation, typically via an alkyl chain linker, transforms the parent compound into a potent agent that can specifically target the powerhouse of cancer cells. nih.govnih.gov

Exploration of Other Benzoic Acid Derivatives

Beyond the aforementioned modifications, 2,4-dihydroxybenzoic acid and its structural relatives have been used as starting materials for a variety of other derivatives. ontosight.ai These explorations aim to develop new compounds with tailored therapeutic properties. google.com

One approach involves the modification of the hydroxyl groups. For instance, a series of 2,4-dihydroxybenzoic acid derivatives were prepared where the 4-hydroxyl group was converted into an ether linkage, such as in 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid. google.com These compounds were investigated for the treatment of immune diseases, including psoriasis. google.com

Another synthetic route involves the formation of amide bonds. Dihydroxybenzoic acid has been coupled with other molecules to create new chemical entities. Examples include the synthesis of 4-[N-(3',4'-dihydroxybenzoyl)amino]benzoic acid and 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid, which link two benzoic acid-type moieties together. researchgate.netgoogle.com These derivatization strategies significantly expand the chemical space and potential applications of benzoic acid-based structures in medicinal chemistry. ontosight.ai

Theoretical and Computational Studies on 2 2,4 Dihydroxybenzoyl Benzoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for structural optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate its electronic properties.

While specific DFT studies on 2-(2,4-Dihydroxybenzoyl)benzoic acid were not extensively found in the reviewed literature, research on analogous compounds such as 2,4-dihydroxybenzophenone (B1670367) and other substituted benzoic acids provides valuable insights. researchgate.netresearchgate.net For these molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are performed to predict geometric parameters like bond lengths and angles. researchgate.netnih.gov These calculations have shown that intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the carbonyl group is a key feature influencing the conformation and stability of these molecules. researchgate.net

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For phenolic compounds, the presence of electron-donating hydroxyl groups generally increases the HOMO energy, making them more susceptible to electrophilic attack and oxidation. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of Analogous Compounds Note: This table is illustrative and compiled from general findings on similar compounds, not specific to this compound.

| Compound/Functional Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzophenone (B1666685) (generic) | -6.5 to -7.5 | -1.5 to -2.5 | 4.5 to 5.5 |

| Dihydroxy-substituted Benzophenone | -5.5 to -6.5 | -1.0 to -2.0 | 4.0 to 5.0 |

| Benzoic Acid (generic) | -7.0 to -8.0 | -1.0 to -2.0 | 5.5 to 6.5 |

These calculations can also be used to predict spectroscopic properties, such as FT-IR and NMR spectra, which can then be compared with experimental data to validate the computational model. researchgate.net

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug discovery to understand how a ligand, such as DHBB, might interact with a biological target, typically a protein.

Specific molecular docking studies involving this compound are not widely reported. However, the extensive research on other benzophenone derivatives provides a clear indication of the methodology and the types of interactions that could be expected. ajbasweb.comjchemlett.com For instance, docking studies on benzophenone derivatives with targets like the human estrogen receptor α (hERα) and cyclooxygenase (COX) enzymes have been performed. nih.govajbasweb.com

These simulations typically involve preparing the 3D structures of both the ligand (e.g., a benzophenone derivative) and the protein receptor. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity, with lower binding energies indicating a more stable complex. ajbasweb.comjchemlett.com

The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov For a molecule like DHBB, the hydroxyl and carboxylic acid groups would be expected to act as hydrogen bond donors and acceptors, playing a crucial role in its binding to a target protein. The aromatic rings would likely participate in hydrophobic and π-stacking interactions.

Prediction of Antioxidant Properties via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the antioxidant activity of phenolic compounds. nih.gov The primary mechanisms of antioxidant action for these compounds are hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). Computational methods can elucidate the thermodynamics of these pathways.

For dihydroxy-substituted benzoic acid derivatives, DFT calculations can be used to compute several key parameters that correlate with antioxidant activity: scielo.org.zawiserpub.com

Bond Dissociation Enthalpy (BDE): This is the enthalpy change for the homolytic cleavage of an O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, which is favorable for the HAT mechanism.

Ionization Potential (IP): This is the energy required to remove an electron from the molecule. A lower IP facilitates the initial step of the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): This relates to the deprotonation of the radical cation in the second step of the SET-PT mechanism.

Proton Affinity (PA): This is the negative of the enthalpy change for the protonation of the anionic form.

Electron Transfer Enthalpy (ETE): This is the enthalpy change for the transfer of an electron.

Studies on dihydroxybenzoic acids have shown a clear relationship between the position of the hydroxyl groups and the antioxidant capacity. wiserpub.com The presence of multiple hydroxyl groups can increase the stability of the resulting radical through resonance, thereby enhancing antioxidant activity. mdpi.com Computational studies on flavonoids, which share structural similarities with DHBB, have also highlighted the importance of intramolecular hydrogen bonds in stabilizing the radical and enhancing antioxidant action. nih.gov

Table 2: Key Parameters for Predicting Antioxidant Activity of Phenolic Compounds Note: This table presents general concepts and is not based on specific data for this compound.

| Parameter | Relevance to Antioxidant Mechanism | Favorable Value for High Activity |

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Low |

| Ionization Potential (IP) | Single Electron Transfer (SET) | Low |

| Spin Density of Radical | Stability of the resulting radical | Delocalized over the molecule |

Analysis of Reaction Mechanisms and Pathways through Computational Models

Computational models are valuable for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction energy profiles. This compound is a known intermediate in the synthesis of fluorescein (B123965), which is formed from the reaction of phthalic anhydride (B1165640) and resorcinol (B1680541). nih.govwpmucdn.comhomescience.net

The synthesis is typically acid-catalyzed and proceeds through a Friedel-Crafts acylation mechanism. wpmucdn.commaxbrainchemistry.comechemi.com The reaction involves the electrophilic attack of resorcinol on phthalic anhydride to form DHBB. A second molecule of resorcinol then reacts with the ketone group of DHBB in a condensation reaction, followed by cyclization and dehydration to form the xanthene core of fluorescein. wpmucdn.comhomescience.net

Model the structures of reactants, intermediates (including DHBB), and transition states.

Calculate the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step.

Investigate the role of the catalyst (e.g., sulfuric acid or zinc chloride) in facilitating the reaction.

Explore alternative reaction pathways to determine the most energetically favorable route. nsf.gov

Computational fluid dynamics (CFD) has also been used to model and optimize the industrial synthesis of related compounds like phthalic anhydride, demonstrating the power of computational methods in understanding and improving chemical processes. researchgate.netetasr.com

Biological Activities and Mechanistic Investigations of 2 2,4 Dihydroxybenzoyl Benzoic Acid and Its Derivatives

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant capacity of dihydroxybenzoic acid isomers, including the 2,4-dihydroxy configuration, is influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. semanticscholar.org However, studies indicate that 2,4-dihydroxybenzoic acid (2,4-DHB) exhibits lower antioxidant activity compared to other isomers like 2,3-DHB, 2,5-DHB, and 3,4-DHB. nih.gov

The position of the hydroxyl groups in relation to each other is a critical determinant of antioxidant potential. Isomers with hydroxyl groups in the ortho or para positions tend to show higher activity. nih.govsemanticscholar.org In 2,4-DHB, the meta-positioning of the hydroxyl groups is suggested to reduce its antioxidant and antiradical properties. nih.gov

Several assays have been employed to quantify the antioxidant activity of these compounds. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 2,4-DHB demonstrated low activity, with a high IC50 value (the concentration required to scavenge 50% of DPPH radicals) exceeding 120,000 µM. nih.gov Similarly, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, 2,4-DHB showed significantly less activity compared to other isomers. nih.gov The CUPRAC (Cupric Reducing Antioxidant Capacity) assay also ranked 2,4-DHB as having one of the lowest antioxidant capacities among the tested dihydroxybenzoic acids. nih.gov

Table 1: Antioxidant Activity of Dihydroxybenzoic Acid (DHB) Isomers

| Compound | DPPH IC50 (µM) | CUPRAC (µM of Trolox equivalents) |

|---|---|---|

| 2,3-DHB | - | 60.83 |

| 2,4-DHB | >120,000 | <30 |

| 2,5-DHB | - | 68.77 |

| 2,6-DHB | - | <30 |

| 3,4-DHB | - | 60.53 |

| 3,5-DHB | >1,000 | <30 |

Data sourced from Kalinowska et al. (2021).

Anti-inflammatory Effects and Related Pathways

Derivatives of benzoic acid are recognized for their potential anti-inflammatory properties. globalresearchonline.netontosight.ai Research into compounds structurally related to 2-(2,4-dihydroxybenzoyl)benzoic acid has provided insights into the potential mechanisms underlying these effects. For instance, 2,4-dihydroxybenzaldehyde (B120756) (DHD), an analogue, has been shown to possess in vivo and in vitro anti-inflammatory activity. biomolther.org

The anti-inflammatory action of DHD is attributed to its ability to suppress the production of key inflammatory mediators. biomolther.org Studies have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively, which are crucial mediators of the inflammatory response. Furthermore, 2,4'-dihydroxybenzophenone, another related compound, has been found to exert its anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway, which in turn reduces the production of mitochondrial reactive oxygen species (mtROS) during LPS-induced inflammation. nih.gov These findings suggest that derivatives of this compound may modulate inflammatory responses by targeting specific signaling pathways and enzymes involved in the inflammatory cascade.

Antimicrobial and Antiparasitic Activities

2,4-dihydroxybenzoic acid has demonstrated notable antimicrobial properties against a spectrum of bacteria. mdpi.com Its efficacy has been observed against both Gram-positive and Gram-negative strains. mdpi.com Research has identified 2,4-dihydroxybenzoic acid as being particularly active against Gram-negative bacteria such as Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae, with a reported Minimum Inhibitory Concentration (MIC) of 1.0 mg/mL. mdpi.com It has also shown inhibitory effects on the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 0.5 mg/mL, and Enterococcus faecalis at a MIC of 1.0 mg/mL. mdpi.comiyte.edu.tr Further studies have confirmed its activity against E. coli, P. aeruginosa, S. aureus, B. subtilis, and S. enteritidis at a concentration of 2 mg/mL. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of 2,4-Dihydroxybenzoic Acid Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | Gram-Negative | 1.0 - 2.0 |

| Pasteurella multocida | Gram-Negative | 1.0 |

| Neisseria gonorrhoeae | Gram-Negative | 1.0 |

| Pseudomonas aeruginosa | Gram-Negative | 2.0 |

| Salmonella enteritidis | Gram-Negative | 2.0 |

| Staphylococcus aureus (MRSA) | Gram-Positive | 0.5 |

| Enterococcus faecalis | Gram-Positive | 1.0 |

| Bacillus subtilis | Gram-Positive | 2.0 |

Data compiled from Alves et al. and Kalinowska et al. as cited in MDPI (2023).

Recent research has highlighted the potential of 2,4-dihydroxybenzoic acid derivatives in combating parasitic infections, specifically those caused by African trypanosomes. A study focused on boosting the trypanocidal activity of 2,4-dihydroxybenzoic acid (2,4-DHBA) through chemical modification. nih.gov By creating conjugates of 2,4-DHBA with triphenylphosphonium and quinolinium lipophilic cations, researchers were able to significantly enhance its potency against Trypanosoma brucei brucei and T. congolense, including multidrug-resistant strains. nih.gov

This chemical strategy resulted in compounds with activity in the submicromolar to low nanomolar range, representing a potency increase of at least 200-fold, and in some cases, over 10,000-fold, compared to the parent 2,4-DHBA. nih.gov Mechanistic investigations revealed that these conjugates did not inhibit the parasite's cell cycle but instead targeted its mitochondrion. The compounds were found to affect parasite respiration in a dose-dependent manner and inhibit the trypanosome alternative oxidase. nih.gov This effective mitochondrial targeting was concluded to be the primary reason for the greatly potentiated trypanocidal activity of these derivatives. nih.gov

Anticancer and Antiproliferative Research

Derivatives of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their potential as anticancer agents. In one study, a series of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and tested for their in vitro antiproliferative activity against several human cancer cell lines. mdpi.com The viability of the cells was assessed using the MTT method. mdpi.com

Among the synthesized compounds, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide demonstrated the most potent inhibition of cancer cell proliferation, with a particularly low IC50 value of 0.77 µM for the LN-229 glioblastoma cell line. mdpi.com The derivatives were also tested against 769-P (renal), HepG2 (hepatic), and H1563 (lung) cancer cell lines, with the compounds featuring a nitrophenyl substituent showing the most promise in inhibiting cancer cell proliferation. mdpi.com Importantly, many of the tested compounds displayed selectivity against cancer cell lines when compared to a reference normal cell line (HEK-293). mdpi.com

Table 3: In Vitro Cytotoxicity (IC50) of a 2,4-Dihydroxybenzoic Acid Derivative Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide |

|---|---|---|

| 769-P | Renal Cell Carcinoma | - |

| HepG2 | Hepatocellular Carcinoma | - |

| H1563 | Lung Adenocarcinoma | - |

| LN-229 | Glioblastoma | 0.77 |

Data from Wujec et al. (2023). Note: Specific IC50 values for 769-P, HepG2, and H1563 for this specific derivative were not detailed in the summary.

Mechanisms of Action in Cellular Systems

The biological activities of this compound and its derivatives are primarily linked to their antioxidant and anti-inflammatory properties. As a member of the dihydroxybenzoic acids (DHBA) class, its mechanisms of action are largely attributed to the ability to scavenge free radicals. The process of radical scavenging by DHBAs can occur through two principal mechanisms: hydrogen transfer (HT) and single electron transfer (SET). The dominant mechanism is influenced by the surrounding environment; in non-polar media, HT is the main pathway, whereas in aqueous solutions at physiological pH, SET is proposed to be the primary contributor to scavenging activity. rsc.org

The specific arrangement of the hydroxyl groups on the benzene (B151609) ring is a critical determinant of the antioxidant efficacy of DHBAs. rsc.org While isomers with hydroxyl groups in the ortho or para positions relative to each other tend to exhibit strong radical scavenging capabilities, 2,4-dihydroxybenzoic acid has demonstrated comparatively lower activity in various antioxidant assays, including DPPH, ABTS, FRAP, and CUPRAC tests. nih.gov This suggests that the meta-positioning of its hydroxyl groups is less favorable for radical stabilization compared to other configurations. rsc.orgnih.gov

In addition to direct radical scavenging, research on structurally similar compounds suggests potential anti-inflammatory mechanisms. For instance, 2,4-dihydroxybenzaldehyde, a related compound, has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. biomolther.org These enzymes are key mediators in the inflammatory cascade. While direct evidence for this compound is limited, it is plausible that it may exert anti-inflammatory effects through similar pathways, thereby inhibiting the production of pro-inflammatory molecules. Further investigation into the specific intracellular signaling pathways modulated by this compound is necessary to fully elucidate its mechanisms of action.

Studies on Mutagenicity and Genotoxicity

Concerns regarding the safety of chemical compounds, particularly those used in consumer products or as intermediates in manufacturing, necessitate thorough evaluation of their potential to cause genetic damage. To this end, this compound has been subjected to mutagenicity testing to assess its genotoxic profile.

Ames Test Results for Non-Mutagenic Character

The most widely utilized initial screening method for determining the mutagenic potential of a chemical is the bacterial reverse mutation assay, commonly known as the Ames test. nih.govnih.gov This assay employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Studies conducted on this compound (DHBBA), an intermediate in the synthesis of fluorescein (B123965), have consistently shown that it does not possess mutagenic activity in the Ames test. These findings are crucial for the quality control of products like the food colorant erythrosine, where DHBBA may be present as an impurity. The non-mutagenic nature of DHBBA, as determined by the Ames test, indicates that the compound does not induce point mutations in the tested bacterial strains.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes

The primary synthesis of 2-(2,4-dihydroxybenzoyl)benzoic acid is achieved through the Friedel-Crafts acylation of resorcinol (B1680541) with phthalic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride. While effective, this method often involves harsh conditions, stoichiometric amounts of catalysts, and the use of hazardous solvents such as nitrobenzene, which pose environmental and safety concerns. Alternative methods include base-mediated condensation and solvent-free molten-state synthesis.

Future research should prioritize the development of more sustainable and efficient synthetic methodologies. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of solid acid catalysts, ionic liquids, or deep eutectic solvents could mitigate the environmental impact of current methods. These alternatives could lead to easier product separation, catalyst recycling, and a reduction in hazardous waste.

Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, could offer a high-yield, environmentally benign alternative to traditional solvent-based syntheses.

Biocatalytic Routes: The potential for enzymatic synthesis, using engineered enzymes such as acyltransferases, presents an exciting avenue for producing this compound under mild, aqueous conditions with high specificity, thereby avoiding the formation of unwanted isomers.

Continuous Flow Synthesis: Developing a continuous flow process could enhance reaction efficiency, safety, and scalability compared to batch production methods. This would allow for precise control over reaction parameters, leading to improved yield and purity.

A comparative overview of current and potential future synthetic routes is presented below.

| Synthesis Method | Typical Reagents/Conditions | Advantages | Areas for Future Improvement |

| Friedel-Crafts Acylation | Phthalic anhydride, Resorcinol, AlCl₃, Nitrobenzene | Established method, good yield | Use of hazardous solvents, stoichiometric catalyst, harsh conditions |

| Base-Mediated Condensation | 2,4-dihydroxybenzoic acid, Benzoyl chloride, KOtBu, DMSO | High purity | Significant solvent consumption |

| Molten-State Synthesis | Reactants heated without solvent | Solvent-free, industrially viable | High energy input, potential for thermal degradation |

| Future: Mechanochemical | Reactants milled at room temperature | Solvent-free, reduced energy consumption, rapid | Optimization of reaction conditions and scalability |

| Future: Biocatalytic | Engineered enzymes, aqueous buffer | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering, process optimization |

Structure-Activity Relationship (SAR) Studies of Derivatives

Preliminary studies have shown that derivatives of this compound, such as hydrazide-hydrazones, exhibit promising antimicrobial and antiproliferative activities. mdpi.com However, a systematic exploration of the structure-activity relationship (SAR) is lacking. A comprehensive SAR study is crucial for identifying the key structural features responsible for its biological effects and for designing new analogues with enhanced potency and selectivity.

Future research should focus on the systematic modification of the this compound scaffold. Key modifications could include:

Substitution on the Dihydroxybenzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the resorcinol moiety to probe the effects on electronic and steric properties. For example, halogenation could enhance binding affinity or alter metabolic stability.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres can significantly impact the compound's solubility, cell permeability, and pharmacokinetic profile. nih.govnih.gov

These systematic modifications will enable the construction of a detailed SAR map, guiding the rational design of next-generation compounds for specific therapeutic applications.

| Modification Site | Potential Modifications | Predicted Impact on Properties |

| Dihydroxybenzoyl Ring (Resorcinol moiety) | Halogenation (e.g., -Cl, -Br), Alkylation (e.g., -CH₃), Alkoxylation (e.g., -OCH₃) | Altered lipophilicity, electronic properties, metabolic stability, and target binding affinity. |

| Carboxylic Acid Group | Esterification, Amidation, Conversion to tetrazole | Improved bioavailability, cell permeability, and prodrug potential. |

| Benzoyl Linker | Replacement with alternative linkers (e.g., thioether, sulfone) | Modified bond angles and molecular flexibility. |

| Benzoic Acid Ring | Introduction of electron-withdrawing or electron-donating groups | Changes in pKa, electronic distribution, and overall molecular conformation. |

In-depth Mechanistic Elucidation of Biological Activities

While this compound is known to possess antioxidant, anti-inflammatory, and antimicrobial properties, the precise molecular mechanisms underlying these activities are not well understood. It is suggested that the hydroxyl groups are key to its biological interactions, but the specific cellular targets and pathways remain to be identified.

Future investigations should employ a range of modern biochemical and cell biology techniques to unravel these mechanisms.

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners (e.g., enzymes, receptors, transcription factors).

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to analyze global changes in gene and protein expression in cells treated with the compound. This can help identify the signaling pathways that are modulated, such as NF-κB, MAP kinase, or antioxidant response pathways.

Enzyme Inhibition Studies: Conducting detailed kinetic studies to determine if the compound or its derivatives act as inhibitors of key enzymes involved in inflammation (e.g., cyclooxygenases) or microbial survival.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict binding modes and interactions with putative biological targets, which can guide further experimental validation. nih.gov

Exploration of New Applications in Emerging Technologies

The utility of this compound has primarily been as an intermediate in the synthesis of dyes and as a component in polymers and resins. Its inherent chemical functionalities, however, suggest potential for use in a variety of advanced applications.

Future research should explore the integration of this compound into emerging technologies:

Advanced Materials and Polymers: The presence of multiple hydroxyl groups and a carboxylic acid makes it an excellent candidate for creating novel polymers, such as polyesters and polyamides, with tailored properties like thermal stability, UV resistance, or specific binding capabilities. Its role as a photostabilizer could be further explored in advanced coatings and materials.

Sensor Technology: Benzoic acid derivatives are being investigated for use in chemical sensors. mdpi.com The specific chelation properties of the dihydroxybenzoyl moiety could be leveraged to develop selective colorimetric or fluorescent sensors for detecting metal ions or other analytes.

Organic Electronics: Aromatic carboxylic acids are of interest in the field of organic electronics. The potential for this compound and its derivatives to self-assemble or act as components in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices warrants investigation.

Pharmaceutical Scaffolding: Beyond its intrinsic biological activities, the compound's structure could serve as a versatile scaffold in medicinal chemistry for the development of new therapeutic agents targeting a range of diseases. researchgate.net

Q & A

What analytical methods are validated for detecting and quantifying 2-(2,4-dihydroxybenzoyl)benzoic acid in pharmaceutical formulations?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the most widely validated method. A C-8 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) achieve baseline separation from related impurities like resorcinol and phthalic acid. Detection limits are typically <0.01% w/w, with recovery rates of 97.2–111.4% for this compound . Calibration curves require daily standardization, and correlation coefficients (r²) must exceed 0.95 for reliability. Contradictions in detection limits across studies may arise from column batch variability or degradation during sample preparation .

How does this compound form as a degradation product in acetylsalicylic acid (aspirin) formulations?

Methodological Answer:

This compound is a known side product formed during aspirin synthesis or storage via O-acylation of salicylic acid with diketene intermediates. Hydrolysis of acetylsalicylic anhydride under acidic conditions accelerates its formation. Stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) reveal its accumulation at 0.011–0.030% in accelerated degradation batches . Competing pathways, such as iodination (yielding 2-(2',4'-dihydroxy-3',5'-diiodobenzoyl)benzoic acid), may complicate quantification in iodinated formulations .

What synthetic routes are reported for the controlled preparation of this compound?

Methodological Answer:

The compound is synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with resorcinol in anhydrous AlCl₃. Alternative routes include cyclization of 2-(2,4-diacetoxybenzoyl)benzoic acid under basic hydrolysis (NaOH/EtOH, reflux). Purity is confirmed by FT-IR (C=O stretch at 1680 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.2–8.1 ppm), and LC-MS (m/z 258.23 [M-H]⁻). Contaminants like unreacted resorcinol are removed via recrystallization in ethanol/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。